molecular formula C9H12N2O5 B14736348 Methyl 5-(3-methoxy-3-oxopropyl)-2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate CAS No. 6333-19-3

Methyl 5-(3-methoxy-3-oxopropyl)-2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate

Cat. No.: B14736348
CAS No.: 6333-19-3
M. Wt: 228.20 g/mol
InChI Key: VALGHEDNXDBWCU-UHFFFAOYSA-N
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Description

Methyl 5-(3-methoxy-3-oxopropyl)-2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate is a complex organic compound with a unique structure that includes an imidazole ring, a methoxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-methoxy-3-oxopropyl)-2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a substituted imidazole with a methoxycarbonylating agent in the presence of a base. The reaction conditions often include refluxing in an organic solvent such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-methoxy-3-oxopropyl)-2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(3-methoxy-3-oxopropyl)-2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(3-methoxy-3-oxopropyl)-2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(3-methoxy-3-oxopropyl)-2-furoate: Similar structure but with a furan ring instead of an imidazole ring.

    Methyl 5-methyl-4-{(1E)-1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}furan-3-carboxylate: Contains a furan ring and a hydrazone group.

Uniqueness

Methyl 5-(3-methoxy-3-oxopropyl)-2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate is unique due to its imidazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

6333-19-3

Molecular Formula

C9H12N2O5

Molecular Weight

228.20 g/mol

IUPAC Name

methyl 5-(3-methoxy-3-oxopropyl)-2-oxo-1,3-dihydroimidazole-4-carboxylate

InChI

InChI=1S/C9H12N2O5/c1-15-6(12)4-3-5-7(8(13)16-2)11-9(14)10-5/h3-4H2,1-2H3,(H2,10,11,14)

InChI Key

VALGHEDNXDBWCU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=C(NC(=O)N1)C(=O)OC

Origin of Product

United States

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